N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-3-(trifluoromethyl)benzamide
Description
This benzamide derivative features a 5-methoxy-substituted benzothiazole core linked via an amide bond to a 3-(trifluoromethyl)benzoyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group may modulate electronic properties and solubility. Such structural attributes position it as a candidate for therapeutic applications, particularly in enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O2S/c1-30-17-8-9-19-18(12-17)27-21(31-19)28(13-16-7-2-3-10-26-16)20(29)14-5-4-6-15(11-14)22(23,24)25/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFZFVSCMGXACE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-3-(trifluoromethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C24H24N4O4S3
- Molecular Weight : 528.7 g/mol
- IUPAC Name : this compound
The compound features a benzothiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Antiproliferative Activity
Recent studies have indicated that derivatives of benzothiazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural features have shown IC50 values ranging from 1.2 µM to 5.3 µM against MCF-7 breast cancer cells . The presence of methoxy and trifluoromethyl groups in the molecular structure may enhance these effects by influencing the compound's interaction with biological targets.
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antibacterial properties. Research has demonstrated that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar functionalities have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) as low as 8 µM .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in cellular proliferation and survival pathways.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells by activating apoptotic pathways.
- Antioxidative Properties : Some studies indicate that benzothiazole derivatives possess antioxidative capabilities, potentially reducing oxidative stress within cells .
Study 1: Antiproliferative Effects on MCF-7 Cells
In a controlled study, various benzothiazole derivatives were synthesized and screened for their antiproliferative activity against MCF-7 breast cancer cells. The most promising derivative exhibited an IC50 value of 3.1 µM, indicating strong potential for further development as an anticancer agent .
Study 2: Antimicrobial Efficacy Against S. aureus
Another study focused on the antimicrobial properties of benzothiazole derivatives, revealing that certain compounds demonstrated significant antibacterial activity against S. aureus, with MIC values comparable to standard antibiotics . This highlights the potential of these compounds as alternatives in treating resistant bacterial strains.
Comparison with Similar Compounds
Substituent Effects on Benzothiazole/Thiazole Cores
- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (): The 5-chloro-thiazole core contrasts with the 5-methoxy-benzothiazole in the target compound. The 2,4-difluorobenzamide lacks the trifluoromethyl group, reducing lipophilicity but introducing hydrogen-bond acceptors (fluorine). Biological Relevance: The chloro-thiazole derivative inhibits PFOR via amide anion formation, while the target compound’s methoxy group may alter binding kinetics due to reduced electronegativity .
Heterocyclic Modifications and Pharmacophore Diversity
- N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide (): Replaces the pyridinylmethyl group with a pyrazole-thiophene system. Physicochemical Impact: The pyrazole ring may enhance metabolic stability compared to the target compound’s pyridine, but the methyl-thiophene could reduce solubility .
Substituent-Driven Solubility and Binding Interactions
- BA99556 (N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide) (): Incorporates a sulfonyl-piperidine group, significantly increasing polarity and hydrogen-bonding capacity. The hydroxyl group on the phenyl ring provides a strong hydrogen-bond donor, absent in the target compound. Comparative Analysis: The sulfonyl group in BA99556 may improve aqueous solubility but reduce membrane permeability relative to the trifluoromethyl group in the target compound .
Trifluoromethyl vs. Bulkier Hydrophobic Groups
- N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide (): Features a tert-butyl group, which increases steric hindrance and lipophilicity. This may enhance binding to hydrophobic enzyme pockets but reduce solubility.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodology :
- Step 1 : Prepare the benzothiazole precursor (5-methoxy-1,3-benzothiazol-2-amine) via cyclization of 2-amino-4-methoxyphenol with thiourea in acidic conditions .
- Step 2 : React the benzothiazole amine with 3-(trifluoromethyl)benzoyl chloride in pyridine to form the amide intermediate .
- Step 3 : Introduce the pyridinylmethyl group via nucleophilic substitution using (pyridin-2-yl)methyl chloride in DMF with K₂CO₃ as a base (60–80°C, 12–24 hours) .
- Critical Parameters : Solvent choice (DMF for solubility), stoichiometric ratios (1:1.1 for RCH₂Cl), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How can spectroscopic and crystallographic methods confirm the compound’s structure?
- Analytical Workflow :
- NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl at δ 125–130 ppm in ¹³C, pyridyl protons at δ 8.0–8.5 ppm) .
- IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and benzothiazole C=N absorption (~1600 cm⁻¹) .
- X-ray Crystallography : Resolve hydrogen bonding (e.g., N–H⋯N interactions stabilizing the amide group) and measure bond lengths (e.g., C–N: ~1.47 Å, C=O: ~1.22 Å) .
Q. What are the compound’s solubility and stability profiles under varying pH and temperature?
- Experimental Design :
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 2–10) using UV-Vis spectroscopy (λmax ~250–300 nm) .
- Stability : Incubate at 25°C, 37°C, and 60°C for 72 hours; monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. What mechanistic hypotheses explain its biological activity, and how can they be validated?
- Hypothesis : The trifluoromethyl group enhances lipophilicity, while the benzothiazole-pyridinyl moiety may inhibit enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) via amide anion interactions .
- Validation :
- Perform enzyme inhibition assays (e.g., PFOR activity measured via NADH oxidation at 340 nm) .
- Use molecular docking (AutoDock Vina) to model binding to PFOR’s active site, comparing with nitazoxanide derivatives .
Q. How can contradictions in biological activity data across studies be resolved?
- Troubleshooting Framework :
- Purity Check : Re-analyze compound batches via elemental analysis (C, H, N ±0.3%) and HPLC (>98% purity) .
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO <0.1%) .
Q. What structure-activity relationship (SAR) strategies optimize potency against resistant strains?
- SAR Modifications :
- Replace methoxy with halogens (e.g., Cl, F) to enhance membrane penetration .
- Substitute pyridinylmethyl with morpholinopropyl to improve solubility (logP reduction by ~0.5 units) .
- Test fluorinated analogs (e.g., CF₃→CF₂H) to balance metabolic stability and target affinity .
Q. What challenges arise in pharmacokinetic studies, particularly bioavailability and metabolite identification?
- In Vivo Protocol :
- Bioavailability : Administer orally (10 mg/kg) to Sprague-Dawley rats; measure plasma levels via LC-MS/MS (LOQ: 1 ng/mL) .
- Metabolites : Identify phase I/II metabolites using high-resolution MS (Q-TOF) and compare with synthetic standards .
Q. How can computational modeling predict off-target interactions or toxicity?
- In Silico Workflow :
- Docking : Screen against CYP450 isoforms (e.g., CYP3A4) using Glide SP mode .
- ADMET Prediction : Use SwissADME to estimate hERG inhibition risk and BBB permeability .
Q. How should conflicting crystallographic data (e.g., bond angles vs. theoretical values) be interpreted?
- Resolution Strategy :
- Refine data with SHELXL-97, applying riding H-atom models and anisotropic displacement parameters .
- Compare with DFT-optimized structures (B3LYP/6-31G*) to assess conformational flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
